molecular formula C13H13N B081568 2-Methyl-6-phenylaniline CAS No. 14294-33-8

2-Methyl-6-phenylaniline

Cat. No.: B081568
CAS No.: 14294-33-8
M. Wt: 183.25 g/mol
InChI Key: NTRUIXLRNRHYNS-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylaniline (2MP) is an aromatic compound with a wide range of applications in both scientific research and industry. It is a colorless solid that is primarily used as a precursor to the synthesis of various organic compounds. 2MP is a versatile and useful compound due to its low cost and availability, as well as its wide range of applications.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • SYNTHESIS, STRUCTURE AND RESEARCH OF THE PHARMACOLOGICAL ACTIVITY OF METHYL ESTERS OF 6-NITRO-N-PHENILANTHRANILIC ACIDS : This research highlights the promising results of searching biologically active compounds among derivatives of aromatic amino acids, including N-phenylanthranilic acids and products of their transformation. The study focuses on the synthesis of methyl esters of 6-nitro-N-phenylanthranilic acids and explores their physico-chemical and pharmacological properties, revealing their potential in the development of active and harmless medicines. The substances synthesized exhibited various biological activities, such as anti-inflammatory, analgesic, diuretic, bacteriostatic, fungistatic, and antidiuretic activities, and were classified as low toxic compounds (Isaev et al., 2014).

Chemical Synthesis and Catalysis

  • Copper(I)-anilide complex [Na(phen)3][Cu(NPh2)2] : This research involves the isolation of a complex from the catalytic C-N cross-coupling reaction. The complex can react with 4-iodotoluene to produce 4-methyl-N,N-diphenylaniline with a yield of 70.6%, indicating its role as an effective catalyst for C-N coupling. The research confirms the structure of the intermediates in the reaction through in situ electron ionization mass spectrometry (ESI-MS) and proposes a catalytic cycle based on these observations. The molecular structure was determined by single-crystal X-ray diffraction analysis, contributing to the understanding of catalytic processes in chemistry (Tseng et al., 2011).

Methodology and Technology in Chemical Synthesis

  • Summary of Methods to Produce 4-Methoxy-2-methyl-N-phenylaniline : This research summarizes the synthetic methods, especially new methods and technology routes, for the production of 4-methoxy-2-methyl-N-phenylaniline (DPA). It provides a theoretical basis for further research into the synthesis of DPA and its potential industrialization, highlighting the evolution and innovation in the methodology of chemical synthesis (Xiao-liang, 2012).

Properties

IUPAC Name

2-methyl-6-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRUIXLRNRHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345261
Record name 2-amino-3-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14294-33-8
Record name 2-amino-3-methylbiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

During a 45 minute period 3-methyl-2-nitro-[1,1'-biphenyl] (25.4 g, 0.119 mole) was added portionwise at 30° to a stirred solution of stannous chloride (107.5 g, 0.476 mole) and 150 ml of concentrated hydrochloric acid in enough ethanol to produce a solution. After complete addition the mixture was heated at reflux for 17 hours. The mixture was cooled and made basic (pH 9-10) with 4N aqueous sodium hydroxide, producing a white precipitate. The precipitate was collected by filtration and partitioned between water and methylene chloride. The organic phase was separated, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated to give 3-methyl-[1,1'-biphenyl]-2-amine as a yellow oil.
Quantity
25.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
107.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-2-nitrobiphenyl (1 g) was heated at 90°-95° C. for 28 hours with hydrated sodium sulphide (4.5 g) and ethanol (25 ml) to give 2-amino-3-methyl-biphenyl (m.p. 66°-67° C.) which was recrystallised from hexane and converted into its hydrochloride salt.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrated sodium sulphide
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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